molecular formula C21H18N4O4 B2947279 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide CAS No. 1797139-69-5

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Cat. No.: B2947279
CAS No.: 1797139-69-5
M. Wt: 390.399
InChI Key: BWMCQCTZTQRGRU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is an organic compound with a distinct structure that includes a furan ring, a 1,2,4-oxadiazole ring, and a nicotinamide group. Its chemical complexity lends itself to various applications in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide typically involves several steps:

  • Preparation of 3-(furan-2-yl)-1,2,4-oxadiazole: This step includes the reaction of furanyl compounds with nitrile oxides under controlled conditions.

  • Formation of the phenyl intermediate: This step includes the coupling of the oxadiazole derivative with a phenyl group using palladium-catalyzed cross-coupling reactions.

  • Nicotinamide incorporation:

Industrial Production Methods

While the laboratory synthesis focuses on small-scale, precise methods, industrial production may adopt more efficient and scalable techniques such as continuous flow synthesis and automation to enhance yield and purity while maintaining environmental and economic considerations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation, particularly at the furan ring, leading to the formation of furanones.

  • Reduction: Reduction reactions could affect the oxadiazole ring, altering its structure and potentially opening up new reactive sites.

  • Substitution: The aromatic rings in the compound provide several sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium or Raney nickel.

  • Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents.

Major Products

  • Oxidation Products: Furanones and quinones.

  • Reduction Products: Derivatives with reduced oxadiazole or furan rings.

  • Substitution Products: Halogenated or alkylated derivatives of the parent compound.

Scientific Research Applications

Chemistry

The unique structure of this compound allows it to serve as a building block for more complex molecules, particularly in the development of novel materials and catalysts.

Biology

In biological research, the compound may be explored for its potential interactions with enzymes and proteins, contributing to the understanding of biochemical pathways and drug design.

Medicine

Due to its structure, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound may find uses in the development of advanced materials such as polymers and nanomaterials due to its robust chemical structure and functional groups.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide exerts its effects would largely depend on its interaction with biological targets. It might bind to specific enzymes or receptors, inhibiting or modulating their activity. The presence of the furan and oxadiazole rings suggests potential for interactions with nucleophilic sites on proteins or DNA, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Unique Features

Compared to other compounds with similar structures, 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide offers a unique combination of functional groups that could enhance its reactivity and binding affinity.

Similar Compounds

  • 2-furylmethylamine derivatives

  • 1,2,4-oxadiazole substituted compounds

  • Nicotinamide analogs

These similar compounds may share some biological activities or chemical properties but lack the specific combination of functionalities present in this compound, which contributes to its unique profile.

Properties

IUPAC Name

2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMCQCTZTQRGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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